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molecular formula C21H33N3O3 B3685861 N-t-butyl-3,5-bis-(3-methylbutyrylamino)-benzamide CAS No. 6562-42-1

N-t-butyl-3,5-bis-(3-methylbutyrylamino)-benzamide

Cat. No. B3685861
M. Wt: 375.5 g/mol
InChI Key: XLJIKAANBALQJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07790793B2

Procedure details

from 0.50 g (2.41 mmol) of 3,5-diamino-N-t-butyl-benzamide, 0.68 g (5.64 mmol) of 3-methylbutyric acid chloride, 30 ml of NMP, 5 ml of pyridine and 0.1 g of LiCl according to Method A.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.68 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.1 g
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:12]=[C:13]([NH2:15])[CH:14]=1)[C:5]([NH:7][C:8]([CH3:11])([CH3:10])[CH3:9])=[O:6].[CH3:16][CH:17]([CH3:22])[CH2:18][C:19](Cl)=[O:20].CN1[C:28](=[O:29])[CH2:27][CH2:26][CH2:25]1.[Li+].[Cl-].N1C=CC=C[CH:33]=1>>[C:8]([NH:7][C:5](=[O:6])[C:4]1[CH:12]=[C:13]([NH:15][C:19](=[O:20])[CH2:18][CH:17]([CH3:22])[CH3:16])[CH:14]=[C:2]([NH:1][C:28](=[O:29])[CH2:27][CH:26]([CH3:33])[CH3:25])[CH:3]=1)([CH3:11])([CH3:10])[CH3:9] |f:3.4|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
NC=1C=C(C(=O)NC(C)(C)C)C=C(C1)N
Step Two
Name
Quantity
0.68 g
Type
reactant
Smiles
CC(CC(=O)Cl)C
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
CN1CCCC1=O
Step Four
Name
Quantity
0.1 g
Type
reactant
Smiles
[Li+].[Cl-]
Step Five
Name
Quantity
5 mL
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)NC(C1=CC(=CC(=C1)NC(CC(C)C)=O)NC(CC(C)C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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